molecular formula C15H10O2 B14065525 Phenyl 3-phenylprop-2-ynoate CAS No. 100954-03-8

Phenyl 3-phenylprop-2-ynoate

Cat. No.: B14065525
CAS No.: 100954-03-8
M. Wt: 222.24 g/mol
InChI Key: OZHURMZGJMUOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 3-phenylprop-2-ynoate is an organic compound with the molecular formula C15H10O2. It is also known by other names such as phenyl phenylpropiolate and phenyl 3-phenylpropiolate . This compound is characterized by its unique structure, which includes a phenyl group attached to a prop-2-ynoate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 3-phenylprop-2-ynoate can be synthesized through several methods. One common method involves the reaction of phenylpropiolic acid with phenol in the presence of a catalyst . The reaction typically requires specific conditions such as controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of efficient catalysts and reactors designed to handle the specific requirements of the reaction. The process is carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-phenylprop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Phenyl 3-phenylprop-2-ynoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl 3-phenylprop-2-ynoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Phenyl 3-phenylprop-2-ynoate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. This makes it valuable in various chemical reactions and research applications .

Properties

CAS No.

100954-03-8

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

phenyl 3-phenylprop-2-ynoate

InChI

InChI=1S/C15H10O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H

InChI Key

OZHURMZGJMUOGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.